molecular formula C14H25N5 B6633019 4-N-[(3,3-dimethylpiperidin-2-yl)methyl]-2-N,2-N-dimethylpyrimidine-2,4-diamine

4-N-[(3,3-dimethylpiperidin-2-yl)methyl]-2-N,2-N-dimethylpyrimidine-2,4-diamine

Cat. No.: B6633019
M. Wt: 263.38 g/mol
InChI Key: NQTMFAYDEZWWJT-UHFFFAOYSA-N
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Description

4-N-[(3,3-dimethylpiperidin-2-yl)methyl]-2-N,2-N-dimethylpyrimidine-2,4-diamine is a synthetic organic compound that features a pyrimidine core substituted with a dimethylpiperidine moiety

Properties

IUPAC Name

4-N-[(3,3-dimethylpiperidin-2-yl)methyl]-2-N,2-N-dimethylpyrimidine-2,4-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25N5/c1-14(2)7-5-8-15-11(14)10-17-12-6-9-16-13(18-12)19(3)4/h6,9,11,15H,5,7-8,10H2,1-4H3,(H,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQTMFAYDEZWWJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCNC1CNC2=NC(=NC=C2)N(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25N5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-N-[(3,3-dimethylpiperidin-2-yl)methyl]-2-N,2-N-dimethylpyrimidine-2,4-diamine typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrimidine core, which can be synthesized via the Biginelli reaction, involving the condensation of urea, an aldehyde, and a β-keto ester. The resulting pyrimidine derivative is then subjected to alkylation with 3,3-dimethylpiperidine under basic conditions to introduce the piperidine moiety.

Industrial Production Methods

For industrial-scale production, the synthesis is optimized for yield and purity. This often involves the use of continuous flow reactors to ensure consistent reaction conditions and efficient heat transfer. Catalysts and solvents are selected to maximize the reaction rate and minimize by-products. Purification steps such as recrystallization or chromatography are employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the pyrimidine ring, potentially converting it to a dihydropyrimidine derivative.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products

The major products of these reactions include N-oxides, dihydropyrimidine derivatives, and various substituted pyrimidines, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry

In chemistry, 4-N-[(3,3-dimethylpiperidin-2-yl)methyl]-2-N,2-N-dimethylpyrimidine-2,4-diamine is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. Its structural features make it a candidate for the development of drugs targeting specific enzymes or receptors. Studies have explored its activity against various biological targets, including kinases and G-protein coupled receptors (GPCRs).

Industry

In the industrial sector, this compound is used in the development of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for applications in coatings, adhesives, and polymer science.

Mechanism of Action

The mechanism of action of 4-N-[(3,3-dimethylpiperidin-2-yl)methyl]-2-N,2-N-dimethylpyrimidine-2,4-diamine involves its interaction with specific molecular targets. The piperidine moiety can engage in hydrogen bonding and hydrophobic interactions, while the pyrimidine ring can participate in π-π stacking and other non-covalent interactions. These interactions facilitate the binding of the compound to its targets, modulating their activity and leading to the desired biological or chemical effects.

Comparison with Similar Compounds

Similar Compounds

    4-N-[(3,3-dimethylpiperidin-2-yl)methyl]-2-N,2-N-dimethylpyrimidine-2,4-diamine: shares similarities with other piperidine and pyrimidine derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct physicochemical properties and biological activities. This makes it a valuable compound for research and industrial applications, offering advantages over other similar compounds in terms of stability, reactivity, and target specificity.

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